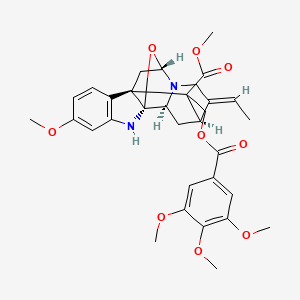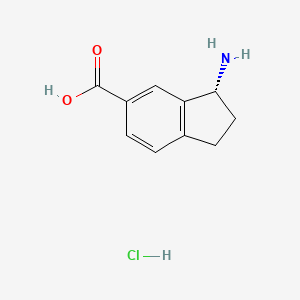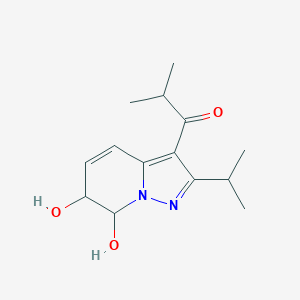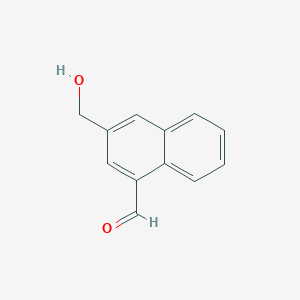
3-(Hydroxymethyl)naphthalene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)naphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H10O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a hydroxymethyl group (-CH2OH) and an aldehyde group (-CHO) attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)naphthalene-1-carbaldehyde typically involves the functionalization of naphthalene derivatives. One common method is the formylation of 3-(Hydroxymethyl)naphthalene using reagents such as paraformaldehyde and a Lewis acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-(Carboxymethyl)naphthalene-1-carbaldehyde.
Reduction: 3-(Hydroxymethyl)naphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
科学的研究の応用
3-(Hydroxymethyl)naphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for the preparation of functionalized naphthalene derivatives.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(Hydroxymethyl)naphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with proteins and enzymes.
類似化合物との比較
Similar Compounds
1-Naphthaldehyde: Similar structure but lacks the hydroxymethyl group.
2-Naphthaldehyde: Aldehyde group positioned at the 2-position of the naphthalene ring.
3-(Methoxymethyl)naphthalene-1-carbaldehyde: Contains a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)naphthalene-1-carbaldehyde is unique due to the presence of both hydroxymethyl and aldehyde functional groups, which provide distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
特性
分子式 |
C12H10O2 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
3-(hydroxymethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6,8,13H,7H2 |
InChIキー |
VMQSVHIHLOVDRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)
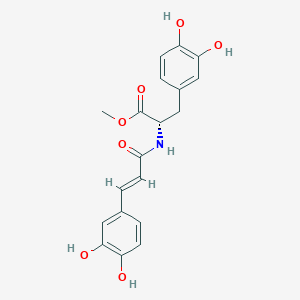
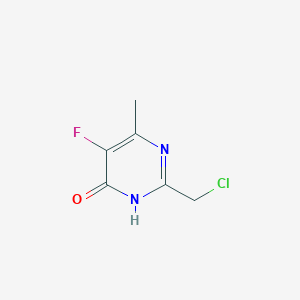

oxane-2-carboxylic acid](/img/structure/B13447714.png)
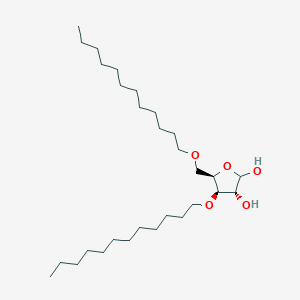
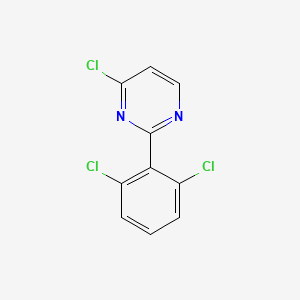
![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)
